4-hydroxy-N-methylbenzamide

Catalog No.
S1905550
CAS No.
27642-27-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-methylbenzamide

CAS Number

27642-27-9

Product Name

4-hydroxy-N-methylbenzamide

IUPAC Name

4-hydroxy-N-methylbenzamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)

InChI Key

VKDNYQKDAXLFIL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)O

The exact mass of the compound 4-hydroxy-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-hydroxy-N-methylbenzamide (CAS 27642-27-9) is a para-substituted aromatic amide featuring both a phenolic hydroxyl group and a secondary N-methyl amide. This specific combination of functional groups dictates its chemical properties, including its hydrogen bonding capabilities, solubility profile, and reactivity. N-methylated amide scaffolds are prevalent motifs in medicinal chemistry and are recognized as pivotal intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals. [REFS-1, REFS-2]

Substituting 4-hydroxy-N-methylbenzamide with its primary amide analog, 4-hydroxybenzamide, is a common but often invalid assumption. The presence of the N-methyl group is not a minor modification; it fundamentally alters the molecule's properties by blocking one of the amide's hydrogen bond donor sites. This change directly impacts crystal packing, melting point, and solubility. Furthermore, N-methylation rebalances electronic conjugation within the molecule, which can lead to a significant and predictable shift in the preferred cis/trans amide conformation compared to the non-methylated version. [1] This conformational control is critical and makes the two compounds non-interchangeable in applications sensitive to molecular shape, such as biological assays or crystalline material formulation.

Altered Thermal Profile: Lower Melting Point for Improved Processability vs. Non-Methylated Analog

The N-methyl group significantly disrupts the intermolecular hydrogen bonding network that characterizes the crystal lattice of the primary amide analog, 4-hydroxybenzamide. This results in a substantially lower melting point for 4-hydroxy-N-methylbenzamide, recorded at 122 °C (395 K). [1] In contrast, the non-methylated comparator, 4-hydroxybenzamide, has a much higher melting point of 161-162 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data122 °C
Comparator Or Baseline4-hydroxybenzamide: 161-162 °C
Quantified Difference39-40 °C lower than the primary amide analog
ConditionsStandard atmospheric pressure.

A lower melting point can reduce energy costs, enable processing with other thermally sensitive components, and improve solubility in melt-phase formulations.

Predictable Conformational Preference Driven by N-Methylation

In aromatic amides, N-methylation is a key strategy for controlling molecular geometry. For the closely related benzanilide class, the parent NH-amide strongly prefers a trans (E) conformation due to favorable phenyl-amine conjugation. N-methylation reverses this preference, forcing a cis (Z) conformation to maximize phenyl-carbonyl conjugation. [1] By extension, procuring 4-hydroxy-N-methylbenzamide provides a means to enforce a specific conformational state that is distinct from the 4-hydroxybenzamide primary amide.

Evidence DimensionPreferred Amide Conformation (Z/E)
Target Compound DataFavors a cis (Z)-like conformation due to phenyl-carbonyl conjugation
Comparator Or Baseline4-hydroxybenzamide (primary amide) favors a trans (E)-like conformation due to phenyl-amine conjugation
Quantified DifferenceReversal of conformational preference
ConditionsInherent electronic and steric properties of the amide bond.

Control over molecular shape is critical for designing molecules with specific binding properties, making this compound essential for reproducible structure-activity relationship (SAR) studies.

Strategic Synthetic Choice for Accessing N-Methylated Scaffolds

The selective mono-N-methylation of primary benzamides is a non-trivial synthetic operation. Common methods can require toxic and volatile reagents like methyl iodide or dimethyl sulfate, or may suffer from the formation of over-methylated byproducts, posing significant purification challenges. [1] Procuring 4-hydroxy-N-methylbenzamide directly provides a high-purity starting material that circumvents these difficult and often inefficient late-stage functionalization steps.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataBypasses challenging, potentially low-yield, and hazardous N-methylation step.
Comparator Or BaselineStarting with 4-hydroxybenzamide requires an additional, problematic N-methylation reaction.
Quantified DifferenceElimination of a complex synthetic step with associated yield loss and purification costs.
ConditionsStandard laboratory or industrial synthesis scale-up.

For process chemists and discovery scientists, purchasing this compound directly saves significant time, reduces waste, and de-risks the synthesis of more complex N-methylated target molecules.

Intermediate for Structure-Activity Relationship (SAR) Studies

Where precise control of molecular conformation is required to probe a biological target, this compound serves as the ideal 'N-methyl' counterpart to 4-hydroxybenzamide, allowing researchers to isolate the specific effects of amide geometry and hydrogen-bonding capacity on activity. [1]

Melt-Phase Processing and Formulation Development

For creating solid dispersions, polymer blends, or other formulations via melt extrusion or mixing, the compound's lower melting point (122 °C) makes it a more suitable choice than its non-methylated analog (161-162 °C), especially when working with thermally sensitive active ingredients or excipients. [2]

Process Chemistry Where Direct N-Methylation is Impractical

In multi-step synthetic campaigns, this compound is the correct procurement choice when a project timeline, budget, or safety protocol cannot accommodate the development and optimization of a challenging late-stage N-methylation reaction, thereby improving overall process efficiency. [3]

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

27642-27-9

Wikipedia

Benzamide, 4-hydroxy-N-methyl-

General Manufacturing Information

Benzamide, 4-hydroxy-N-methyl-: INACTIVE

Dates

Last modified: 08-16-2023

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